molecular formula C8H11NOS B2727232 2-(Cyclobutylmethoxy)-1,3-thiazole CAS No. 2198164-81-5

2-(Cyclobutylmethoxy)-1,3-thiazole

Cat. No.: B2727232
CAS No.: 2198164-81-5
M. Wt: 169.24
InChI Key: KNTAUBHQFCPDSI-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-1,3-thiazole is a synthetic thiazole derivative intended for research and development purposes. Thiazole is a privileged scaffold in medicinal chemistry, known for its presence in molecules with a broad spectrum of biological activities. Compounds containing the thiazole core are frequently investigated for their potential as inhibitors of critical biological targets. For instance, research into structurally similar thiazole derivatives has shown promise in developing novel therapeutics for multidrug-resistant cancers, with some analogues functioning as potent modulators of P-glycoprotein (P-gp) to counteract efflux-based drug resistance . Furthermore, certain thiazole and benzothiazole derivatives have been identified as potent inhibitors of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are key targets for overcoming antibiotic resistance . The specific properties and applications of this compound are a subject of ongoing scientific exploration. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclobutylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-7(3-1)6-10-8-9-4-5-11-8/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTAUBHQFCPDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclobutylmethoxy 1,3 Thiazole and Its Analogues

Classical Approaches to Thiazole (B1198619) Synthesis

Classical methods for thiazole synthesis have been the bedrock of thiazole chemistry for over a century. These reactions are characterized by their reliability and the accessibility of starting materials.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most widely used methods for the preparation of thiazole derivatives. synarchive.comscribd.com The fundamental reaction involves the condensation of an α-halocarbonyl compound with a thioamide. synarchive.comtandfonline.com This method allows for the synthesis of a wide variety of thiazoles with different substituents at the 2, 4, and 5 positions. nih.gov

The reaction mechanism proceeds through the initial formation of an intermediate by the reaction of the thioamide with the α-halocarbonyl compound, followed by a cyclization and subsequent dehydration to yield the thiazole ring. nih.govencyclopedia.pub

Modifications to the Hantzsch Synthesis:

Several modifications have been developed to improve the efficiency and scope of the Hantzsch synthesis. One notable modification is the Holzapfel-Meyers-Nicolaou modification, which is particularly useful for synthesizing thiazoles from chiral starting materials without significant loss of optical purity. researchgate.net This procedure involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated using trifluoroacetic anhydride (B1165640) and pyridine (B92270). researchgate.net

Another variation involves the use of α-tosyloxy ketones in place of α-haloketones. scribd.com This can be advantageous in certain cases to avoid side reactions or improve yields.

Reactants Product Key Features
α-Haloketone and ThioamideSubstituted ThiazoleThe classic and most common Hantzsch reaction. synarchive.comtandfonline.com
Thioamide and α-Halocarbonyl (with base)Hydroxythiazoline intermediate, then ThiazoleHolzapfel-Meyers-Nicolaou modification, preserves stereochemistry. researchgate.net
α-Tosyloxy Ketone and ThioamideSubstituted ThiazoleAlternative to α-haloketones. scribd.com
2-Bromoacetophenones and Thiourea (B124793)/Selenourea2-Aminothiazoles/2-Amino-1,3-selenazolesCatalyst-free, solvent-free, rapid reaction. organic-chemistry.org

Condensation Reactions Involving Thioureas and α-Halocarbonyls

A significant and widely practiced variation of the Hantzsch synthesis involves the reaction of thiourea or its derivatives with α-halocarbonyl compounds to produce 2-aminothiazoles. nih.govresearchgate.net This reaction is highly efficient and provides a direct route to this important class of thiazole derivatives. tandfonline.com The reaction can be carried out with monosubstituted or disubstituted thioureas to yield correspondingly substituted 2-aminothiazoles. nih.gov

The use of thiosemicarbazides and thiosemicarbazones as the thioamide component leads to the formation of 2-hydrazinothiazole and thiazol-2-yl-hydrazone derivatives, respectively. nih.govnih.gov The reaction proceeds through imino thioether and hydroxythiazoline intermediates, which can sometimes be isolated. nih.gov

Cyclization Reactions

Beyond the Hantzsch synthesis, other cyclization strategies have been developed for the formation of the thiazole ring. One such approach involves the reaction of enaminones with potassium thiocyanate (B1210189) and alcohols, which undergoes an electrochemical-enabled cascaded cyclization to produce 2-alkoxythiazoles. researchgate.netbohrium.com This method is advantageous as it proceeds under external oxidant-free conditions. researchgate.net

Another strategy involves the cyclization of N-alkenyl formamidines in the presence of an iodinating agent to selectively synthesize imidazole (B134444) or non-aromatic heterocyclic rings, demonstrating the versatility of cyclization reactions in heterocyclic synthesis. mdpi.com Furthermore, a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur has been developed to synthesize 2-amino-5-acylthiazoles. acs.org

Modern Synthetic Strategies

In recent years, a focus on developing more efficient, environmentally friendly, and versatile synthetic methods has led to the emergence of modern strategies for thiazole synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions. bepls.com In the context of thiazole synthesis, microwave irradiation has been successfully applied to the Hantzsch reaction, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net

For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction was achieved in significantly higher yields and shorter reaction times (minutes vs. hours) compared to conventional reflux conditions. nih.gov Similarly, the iodine-mediated condensation of ketones with thiourea under microwave irradiation has been shown to be a rapid and efficient method for producing 2-aminothiazoles. researchgate.net Microwave-assisted synthesis has also been employed in one-pot, three-component reactions to generate complex thiazole-fused heterocyclic systems. mdpi.combohrium.combenthamdirect.com

Reactants Conditions Product Advantages
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Substituted ThioureasMicrowave HeatingN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesHigher yields, shorter reaction times. nih.gov
Ketone, Iodine, and ThioureaMicrowave Irradiation (5-6 min)2-Amino-4-arylthiazolesEnhanced reaction rate, better yields. researchgate.net
Aryl Ketones, Thiosemicarbazide, and Phenacyl BromidesMicrowave Irradiation (30-175 s)Hydrazinyl ThiazolesSolvent and catalyst-free, rapid synthesis. bepls.com
2-Hydroxy-4H-benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-4-one, Aromatic Aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamineMicrowave IrradiationPhenylbenzo nih.govresearchgate.netthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivativesCatalyst-free, solvent-free, good yields. bohrium.combenthamdirect.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org While direct transition metal-catalyzed synthesis of the thiazole ring itself is less common than classical methods, these catalysts play a crucial role in the functionalization of pre-formed thiazole rings, which is essential for creating analogues of 2-(cyclobutylmethoxy)-1,3-thiazole.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to introduce aryl, vinyl, and alkynyl groups onto the thiazole scaffold. These reactions typically involve the oxidative addition of an organohalide to a low-valent transition metal complex, followed by transmetalation (for Suzuki coupling) or migratory insertion, and finally reductive elimination to form the desired product and regenerate the catalyst. libretexts.orgnih.gov

Furthermore, transition metal catalysts, including those based on palladium and nickel, have been instrumental in the development of methods for C-H activation, allowing for the direct functionalization of thiazole C-H bonds. uwa.edu.au This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and efficient strategy for synthesizing diverse thiazole analogues. rsc.org

Green Chemistry Approaches

In recent years, significant progress has been made in developing environmentally benign synthetic routes for thiazole derivatives to minimize the use of hazardous reagents and the generation of chemical waste. nih.govbepls.com These green chemistry approaches employ renewable starting materials, non-toxic catalysts, and mild reaction conditions. nih.govresearchgate.net Innovative techniques such as microwave irradiation, ultrasound synthesis, the use of green solvents (like water or ethanol), and biocatalysis are at the forefront of these methodologies. nih.govresearcher.liferesearchgate.net

Key green strategies for thiazole synthesis include:

Microwave-Assisted Synthesis : This technique often accelerates reaction rates, leading to shorter reaction times and improved yields. bepls.comresearchgate.net It has been successfully used for the rapid and efficient synthesis of hydrazinyl thiazoles and trisubstituted thiazoles. bepls.comresearchgate.net

Ultrasonic Irradiation : Sonication provides an energy-efficient alternative to conventional heating, promoting high product yields under mild conditions. mdpi.com It has been used in conjunction with recyclable biocatalysts for synthesizing novel thiazole derivatives. mdpi.com

Green Catalysts : The use of reusable, non-toxic, and efficient catalysts is a central theme. bepls.com Examples include recyclable cross-linked chitosan (B1678972) hydrogels and NiFe₂O₄ nanoparticles, which facilitate high yields and allow for simple recovery and reuse. mdpi.comacs.org

Solvent-Free or Green Solvent Systems : Conducting reactions in water or in the absence of a solvent minimizes volatile organic compound (VOC) emissions. bepls.comresearchgate.net Catalyst-free multicomponent domino reactions in aqueous media have been reported for the synthesis of trisubstituted thiazoles. researchgate.net

These sustainable approaches are not only environmentally conscious but also offer advantages in scalability, cost-effectiveness, and simplified purification processes. nih.govresearcher.life

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound involves strategic modifications, including the introduction of the characteristic alkoxy group, diversification of the thiazole ring, and the construction of more complex fused systems.

Introduction of Cyclobutylmethoxy Moiety

The introduction of an alkoxy group, such as the cyclobutylmethoxy moiety, at the C2 position of the thiazole ring is a key synthetic step. While the direct synthesis of this compound is not detailed in the provided literature, a general and high-yield method for preparing 2-alkoxy-1,3-thiazoles has been established. This method involves a selective nucleophilic aromatic substitution (SNAr) reaction. tandfonline.com

The reaction typically proceeds by treating a 2-halothiazole, such as 2,5-dibromo-1,3-thiazole, with the corresponding alkoxide. tandfonline.comohiolink.edu In the context of the target compound, this would involve using sodium or potassium cyclobutylmethoxide. This approach has been successfully applied to generate series of 2-alkoxy-1,3-thiazole-based liquid crystals from long-chain alkoxides. tandfonline.comohiolink.edu Another method for generating 2-alkoxythiazoles involves an electrochemical-enabled cascaded cyclization of enaminones with potassium thiocyanate and an alcohol. benthamscience.com

Structural Diversification at Thiazole Ring Positions

Once the 2-alkoxythiazole core is assembled, further structural diversity can be achieved by functionalizing the C4 and C5 positions of the thiazole ring. analis.com.mypharmaguideline.com The reactivity at these positions allows for the introduction of various substituents, significantly expanding the chemical space of accessible analogues. analis.com.mymdpi.com

A notable method for this purpose is the palladium-catalyzed direct C-H arylation, which selectively functionalizes the C5 position of 2-alkoxythiazoles. researchgate.net This reaction demonstrates the feasibility of creating C-C bonds at a specific position on the pre-formed alkoxy-substituted thiazole ring. researchgate.net Additionally, the Hantzsch thiazole synthesis, a classic and widely used method, allows for the construction of thiazoles with predetermined substituents at the C2, C4, and C5 positions by condensing α-haloketones with thioamides. orientjchem.orgencyclopedia.pub This method provides a foundational route to a vast array of substituted thiazoles. orientjchem.org

Table 1: Examples of Structural Diversification Reactions on the Thiazole Ring

Starting Material Reagents and Conditions Product Research Finding
2-Alkoxythiazole Aryl halide, Pd catalyst, specific base and temperature (100 °C) 5-Aryl-2-alkoxythiazole Demonstrates regioselective C5-arylation of 2-alkoxythiazoles. researchgate.net
α-Haloketone, Thioamide Condensation reaction Substituted 1,3-thiazole A versatile and foundational method (Hantzsch synthesis) for creating variously substituted thiazoles. orientjchem.orgencyclopedia.pub

Formation of Fused Thiazole Systems

The synthesis of fused thiazole systems involves constructing one or more additional rings onto the primary thiazole core, leading to bicyclic and polycyclic heteroaromatic compounds. These condensed systems often exhibit unique properties and are of significant interest in medicinal chemistry. orientjchem.orgjst.go.jp

Several synthetic strategies have been developed to access these complex structures:

Thiazolo[3,2-b] nih.govresearcher.lifeCurrent time information in Bangalore, IN.triazoles : These systems can be synthesized by the cyclization of S-alkylated 1,2,4-triazole (B32235) intermediates. jst.go.jpnih.gov For instance, treating 4-substituted-4H-1,2,4-triazole-3-thiols with an α-haloketone (like 2-bromo-4'-fluoroacetophenone) yields an intermediate that undergoes cyclization in sulfuric acid to form the fused thiazolo[3,2-b] nih.govresearcher.lifeCurrent time information in Bangalore, IN.triazole system. jst.go.jpnih.gov

Imidazo[2,1-b]thiazoles : These fused heterocycles are important scaffolds in bioactive molecules. rsc.org Their synthesis can be achieved through multicomponent one-pot polymerizations or via cyclization reactions starting from appropriate thiazole precursors. rsc.org

Thiazolo[5,4-d]thiazoles : This rigid, electron-deficient, fused coplanar system can be synthesized through the condensation of dithiooxamide (B146897) with aromatic aldehydes. mdpi.com Green chemistry approaches utilizing deep eutectic solvents like L-proline and ethylene (B1197577) glycol have been developed to produce these compounds in an environmentally friendly manner. mdpi.com

Thiazolo[4,5-d] nih.govbepls.comCurrent time information in Bangalore, IN.triazole (ThTz) : A novel fused heteroaromatic system has been synthesized, demonstrating the ongoing exploration of new fused thiazole scaffolds. The strategy involves creating a sulfone-functionalized thiazole ring which then serves as a versatile handle for further diversification through SNAr reactions and metal-catalyzed couplings. rsc.org

Table 2: Examples of Fused Thiazole System Syntheses

Fused System Synthetic Approach Starting Materials Key Feature
Thiazolo[3,2-b] nih.govresearcher.lifeCurrent time information in Bangalore, IN.triazole Intramolecular cyclization 4-substituted-4H-1,2,4-triazole-3-thiols, α-haloketones Stepwise construction via an S-alkylated triazole intermediate. jst.go.jpnih.gov
Imidazo[2,1-b]thiazole Multicomponent one-pot polymerization Dialdehydes, diamines, terminal alkynes Efficient construction of fused heterocyclic polymers. rsc.org
Thiazolo[5,4-d]thiazole Condensation reaction Dithiooxamide, aromatic aldehydes Utilizes green solvents and reaction conditions. mdpi.com

Chemical Reactivity and Transformations of the 1,3 Thiazole System

Electrophilic Substitution Reactions

The thiazole (B1198619) ring exhibits a degree of aromaticity due to the delocalization of the lone pair of electrons from the sulfur atom, creating a 6π-electron system. bohrium.com However, the presence of the electronegative nitrogen atom deactivates the ring towards electrophilic substitution compared to more electron-rich heterocycles like thiophene. copbela.org Protonation of the nitrogen atom in acidic conditions further deactivates the ring. jneonatalsurg.com Despite this, electrophilic substitution can occur, preferentially at specific carbon atoms, particularly when activating groups are present. copbela.orgjneonatalsurg.com

Reactivity at C-5 Position

The C-5 position of the thiazole ring is the primary site for electrophilic attack. bohrium.comwikipedia.orgnumberanalytics.comchemicalbook.comresearchgate.net This preference is attributed to the calculated π-electron density, which is highest at this position. wikipedia.org The presence of electron-donating groups at the C-2 position, such as amino or methyl groups, further enhances the reactivity at C-5 by facilitating the delocalization of π-electrons to this position. jneonatalsurg.compharmaguideline.com Even under mild conditions, these activating groups promote the attack of electrophiles at C-5. pharmaguideline.com If the C-5 position is already substituted, electrophilic attack at other positions is generally not observed. pharmaguideline.com

Common electrophilic substitution reactions that occur at the C-5 position include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com For instance, 2-aminothiazole (B372263) undergoes bromination to yield 2-amino-5-bromothiazole. jneonatalsurg.com

Nitration: Nitration can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.com For example, 2-aminothiazole can be nitrated to form 2-amino-5-nitrothiazole. jneonatalsurg.com

Sulfonation: Thiazole can be sulfonated at the C-5 position by heating with fuming sulfuric acid in the presence of mercuric sulfate (B86663). jneonatalsurg.com

Mercuration: In the presence of mercury acetate, thiazole undergoes mercuration preferentially at the C-5 position. pharmaguideline.com

Friedel-Crafts Acylation: Thiazoles can undergo Friedel-Crafts acylation in the presence of a Lewis acid catalyst. numberanalytics.com

Reactivity at C-4 Position

While C-5 is the most favored site for electrophilic substitution, reaction at the C-4 position can occur, particularly if the C-5 position is blocked. bohrium.comjneonatalsurg.commdpi.com The mercuration of thiazole can also occur at the C-4 position, although to a lesser extent than at C-5. pharmaguideline.com The presence of certain substituents can influence the regioselectivity of electrophilic attack, sometimes directing it towards the C-4 position. ias.ac.in

Nucleophilic Substitution Reactions

The electron-deficient nature of the thiazole ring, particularly at the C-2 position, makes it susceptible to nucleophilic attack. bohrium.comchemicalbook.compharmaguideline.com These reactions often require either a strong nucleophile or activation of the ring system. pharmaguideline.com

Reactivity at C-2 Position

The C-2 position of the thiazole ring is the most electron-deficient and, therefore, the preferred site for nucleophilic substitution. bohrium.comjneonatalsurg.comchemicalbook.compharmaguideline.combrainly.in The acidity of the proton at C-2 is significantly higher than those at C-4 and C-5, making it prone to deprotonation. bohrium.com Nucleophilic substitution at C-2 can occur through various mechanisms, including the displacement of a leaving group or by direct attack on the C-2 proton followed by reaction with an electrophile.

Examples of nucleophilic reactions at the C-2 position include:

Reaction with strong bases like sodamide (NaNH₂) can introduce an amino group at the C-2 position. For instance, 3-methylthiazole reacts with NaNH₂ to yield 2-amino-3-methylthiazole. jneonatalsurg.comglobalresearchonline.net

Halogen atoms at the C-2 position can be displaced by nucleophiles. pharmaguideline.com For example, a diazonium salt derived from an aminothiazole can react with sodium bromide and copper sulfate to produce a 2-bromothiazole (B21250). jneonatalsurg.comglobalresearchonline.net

Deprotonation and Organometallic Reagent Chemistry

The proton at the C-2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium compounds, such as n-butyllithium. wikipedia.orgpharmaguideline.comslideshare.net This deprotonation generates a C-2 carbanion, which is a potent nucleophile. wikipedia.orgpharmaguideline.com This nucleophilic center can then react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides, allowing for the introduction of various substituents at the C-2 position. pharmaguideline.com The resulting anion is stabilized by the adjacent sulfur atom. youtube.com This reactivity has been utilized in the synthesis of various thiazole derivatives. ijper.org

N-Alkylation and Thiazolium Cation Formation

The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons and can be readily alkylated or acylated. jneonatalsurg.com This reaction with alkyl halides leads to the formation of quaternary thiazolium salts, where the nitrogen atom bears a positive charge. wikipedia.orgpharmaguideline.comresearchgate.netcutm.ac.ingoogle.com These thiazolium cations are resonance-stabilized, with the positive charge being delocalized, in part, onto the sulfur atom. pharmaguideline.com

The formation of thiazolium salts is a significant transformation as it activates the thiazole ring. For example, the acidity of the C-2 proton is further increased upon N-alkylation, making deprotonation even more facile. pharmaguideline.com Deprotonation of N-alkyl thiazolium salts can generate N-heterocyclic carbenes, which are important intermediates in various catalytic reactions, such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.orgyoutube.comresearchgate.net Thiazolium salts themselves have found applications as catalysts and are components of some pharmaceutical compounds. wikipedia.orgresearchgate.net The quaternization of thiazole derivatives with agents like butyl iodide has been a method to prepare antimicrobial polymers. bohrium.com

Oxidation Reactions

The 1,3-thiazole ring can undergo oxidation at both the nitrogen and sulfur atoms, leading to the formation of N-oxides and sulfoxides/sulfones, respectively. These reactions highlight the electronic properties of the thiazole nucleus and provide pathways to functionalized derivatives.

Thiazole N-Oxide Formation

The oxidation of the nitrogen atom in the thiazole ring results in the formation of an aromatic thiazole N-oxide. wikipedia.org This transformation is typically achieved using various oxidizing agents. wikipedia.org The formation of N-oxides is significant as it can alter the reactivity of the thiazole ring, for instance, by directing subsequent functionalization. wikipedia.orgjneonatalsurg.com

Common oxidizing agents for the N-oxidation of thiazoles include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), and hypofluorous acid, which can be prepared from fluorine and water in acetonitrile. wikipedia.org The resulting thiazole N-oxides have proven to be valuable intermediates in organic synthesis. For example, they have been utilized in palladium-catalyzed C-H arylations, where the N-oxide group can direct the reaction to the C2-position of the thiazole ring under milder conditions than would otherwise be possible. wikipedia.orgjneonatalsurg.com

Table 1: Oxidizing Agents for Thiazole N-Oxide Formation

Oxidizing Agent Description Reference
meta-Chloroperoxybenzoic acid (mCPBA) A common peroxy acid used for N-oxidation. wikipedia.org wikipedia.org

Sulfur Oxidation

Oxidation of the sulfur atom in the 1,3-thiazole ring leads to the formation of non-aromatic sulfoxides and, upon further oxidation, sulfones. wikipedia.org This process competes with N-oxidation, and the selectivity can be influenced by the choice of oxidizing agent and the substitution pattern on the thiazole ring. wikipedia.orguzh.ch For instance, the use of mCPBA on 1,3-thiazole-5(4H)-thiones has been shown to yield thionoxides. uzh.ch

The oxidation of sulfur-containing functional groups attached to the thiazole ring has also been a subject of study. The resulting sulfoxides and sulfones can have altered chemical and physical properties, which can be exploited in further synthetic transformations.

Cycloaddition Reactions and Ring Transformations

The 1,3-thiazole ring can participate in cycloaddition reactions, which are powerful methods for the construction of more complex cyclic and heterocyclic systems. wikipedia.orgnumberanalytics.com These reactions can be followed by ring transformations, such as ring contraction or expansion, leading to a diverse array of molecular architectures. wikipedia.orgmdpi.comnih.gov

Diels-Alder Type Reactions

Thiazoles can participate in Diels-Alder reactions, although their aromatic character generally requires high temperatures for the reaction to proceed. wikipedia.org In these reactions, the thiazole ring can act as the diene component. A notable outcome of Diels-Alder reactions involving thiazoles and alkynes is the subsequent extrusion of sulfur, which results in the formation of a pyridine (B92270) ring. wikipedia.org

A study on the reaction of 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) revealed a complex reaction pathway. It proceeds through a zwitterionic intermediate in a formal [2+2] cycloaddition to form a cyclobutene, which then undergoes a 4-electron electrocyclic ring opening to a 1,3-thiazepine. This is followed by a 6-electron electrocyclic ring-closing to a 7-thia-2-azanorcaradiene before the extrusion of the sulfur atom to yield the final pyridine product. wikipedia.org

Furthermore, 4-alkenylthiazoles have been shown to behave as all-carbon dienes in Diels-Alder reactions. nih.govacs.orgresearchgate.net The reaction involves the C-C double bond of the thiazole ring and the double bond of the alkenyl side chain. These reactions can proceed with a high degree of stereocontrol, yielding endo-cycloadducts. nih.govacs.orgresearchgate.net The resulting cycloadducts can undergo further transformations depending on the dienophile used. nih.govacs.org

Structural and Electronic Characterization Methodologies

Spectroscopic Techniques for Structure Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful, non-destructive means to probe molecular structure. Different regions of the electromagnetic spectrum interact with molecules in distinct ways, revealing specific information about their constituent atoms, bonds, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. byjus.commsu.edu The technique is based on the magnetic properties of atomic nuclei with a non-zero spin, such as hydrogen (¹H) and carbon-13 (¹³C). msu.eduwikipedia.org

Methodology: The core principle of NMR involves placing a sample in a strong, constant magnetic field (B₀) and irradiating it with a second, weaker, oscillating magnetic field, known as a radio-frequency (RF) pulse. wikipedia.org This pulse perturbs the alignment of the nuclear spins. As the nuclei relax back to their equilibrium state, they emit electromagnetic waves that are detected. wikipedia.org

The resonance frequency of a nucleus is highly sensitive to its local chemical environment. wikipedia.org This variation in resonance frequency, known as the chemical shift, provides detailed information about the different types of protons and carbons in the molecule. byjus.com For 2-(Cyclobutylmethoxy)-1,3-thiazole, ¹H NMR would distinguish between the protons on the thiazole (B1198619) ring, the cyclobutyl group, and the methoxy (B1213986) bridge. Similarly, ¹³C NMR would identify each unique carbon atom in the structure.

Furthermore, the interaction between the spins of neighboring nuclei, called spin-spin coupling or J-coupling, causes the splitting of NMR signals. wikipedia.org This splitting pattern reveals which atoms are connected through chemical bonds, allowing for the piecing together of the molecular framework. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can further elucidate these connections, providing a comprehensive map of the molecule's structure. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the radiation at frequencies that correspond to its natural vibrational modes.

Methodology: In an IR spectrometer, a beam of infrared light is passed through the sample. The detector measures the amount of light that is transmitted at each frequency. The resulting IR spectrum is a plot of transmittance versus wavenumber (the reciprocal of wavelength). Absorption bands in the spectrum correspond to specific types of bond vibrations (e.g., stretching, bending).

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. libretexts.orgnumberanalytics.com

Methodology: The fundamental principle of MS involves three main steps: ionization, mass analysis, and detection. mtoz-biolabs.com First, the sample is ionized, typically by electron impact (EI) or other "soft" ionization techniques, to form charged particles (ions). libretexts.org These ions are then accelerated and passed through a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). mtoz-biolabs.com Finally, a detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. mtoz-biolabs.com

The peak with the highest m/z value in the spectrum usually corresponds to the molecular ion (M+), providing the molecular weight of the compound. msu.edu The other peaks in the spectrum, with lower m/z values, represent fragment ions that are formed when the molecular ion breaks apart. The fragmentation pattern is often predictable and characteristic of the compound's structure, offering valuable clues for its elucidation. rsc.org For thiazole derivatives, fragmentation can involve cleavage of the thiazole ring and loss of substituents. researchgate.netpleiades.onlinesapub.org

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.net It is particularly useful for studying compounds containing conjugated π systems and chromophores, which are parts of a molecule that absorb light in the UV-Vis region. pressbooks.pub

Methodology: In UV-Vis spectroscopy, a beam of ultraviolet and visible light is passed through a solution of the sample. The instrument measures the absorbance of light at each wavelength. The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelengths at which absorption occurs correspond to the energies required to promote an electron from a lower energy molecular orbital to a higher energy one (an electronic transition). pressbooks.pub

For this compound, the thiazole ring constitutes a chromophore. The UV-Vis spectrum would show absorption bands corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring. slideshare.net The position (λmax) and intensity (εmax) of these absorption bands can be influenced by the substituents on the ring and the solvent used. youtube.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. numberanalytics.comnih.gov

Methodology: The first and often most challenging step in X-ray crystallography is the growth of a suitable single crystal of the compound. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. wikipedia.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the electronic properties of molecules. researchgate.net These calculations, often performed using Density Functional Theory (DFT), provide a theoretical framework to understand molecular structure, stability, and reactivity. nih.govnih.gov

Density Functional Theory (DFT) is a widely used quantum computational method for studying the electronic structure of molecules. researchgate.netnih.govnih.gov It is employed to calculate various molecular properties and to assess the electronic characteristics of compounds. nih.gov For thiazole (B1198619) derivatives, DFT calculations with specific basis sets like B3LYP/6-311G++(d,p) are utilized to investigate their properties in both gas and aqueous phases. cyberleninka.ru These theoretical studies provide valuable information that often shows good agreement with experimental findings. nih.gov The use of DFT is a common approach to determine the optimized molecular structure and electronic properties of thiazole-containing compounds. researchgate.netpleiades.online

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. irjweb.comiqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that influences the chemical reactivity, kinetic stability, and optical polarizability of a molecule. irjweb.comnih.gov

A small HOMO-LUMO gap suggests a higher reactivity and a greater ease of electronic excitation. nih.gov This gap is a key factor in understanding charge transfer interactions within the molecule, which can be responsible for its bioactivity. irjweb.com For various thiazole derivatives, the HOMO and LUMO energies are calculated to predict their electron-donating and electron-accepting abilities. researchgate.net The distribution of HOMO and LUMO orbitals can be delocalized over different parts of the molecule, such as the thiazole and adjacent rings. researchgate.net

Table 1: Key Electronic Properties of Thiazole Derivatives from Computational Studies

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the electron-donating ability of the molecule. iqce.jp
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting ability of the molecule. iqce.jp
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity, stability, and polarizability. irjweb.comnih.gov
Chemical Hardness Resistance to deformation of electron density.A higher value suggests greater stability and lower reactivity. nih.gov
Chemical Softness The reciprocal of hardness.A higher value indicates greater reactivity. cyberleninka.ru

This table is generated based on data from multiple sources.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and relative polarity of a molecule. irjweb.com It provides insights into the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other molecules. rsc.org The MEP surface displays the electrostatic potential, which is the combined effect of the electrons and nuclei. irjweb.com

Different colors on the MEP map represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.net This information is valuable for understanding intermolecular interactions, including hydrogen bonding. researchgate.net For thiazole derivatives, MEP analysis helps to identify the reactive sites and predict their interaction patterns. researchgate.net

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the binding modes of molecules with biological targets, such as proteins and enzymes. mdpi.com

Molecular docking studies are performed to investigate the interactions between a ligand and the amino acid residues within the active site of a target protein. nih.gov For thiazole derivatives, docking simulations have been used to explore their binding to various receptors, including those implicated in cancer and microbial infections. nih.govmdpi.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. amazonaws.com

The analysis of docked conformations reveals the specific interactions that govern the binding of a ligand to its target. amazonaws.com For thiazole-based compounds, these interactions can include hydrogen bonding with specific amino acid residues, as well as hydrophobic and aromatic interactions. researchgate.net These interactions are crucial for the biological activity of the compounds. researchgate.net Understanding these mechanisms at the molecular level is essential for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Common Receptors Targeted by Thiazole Derivatives in Molecular Docking Studies

ReceptorAssociated Disease/FunctionReference
VEGFR-2Cancer nih.govrsc.org
PI3K/mTORCancer nih.gov
Dihydropteroate SynthaseBacterial Infections mdpi.com
Cholinesterases (AChE and BChE)Alzheimer's Disease academie-sciences.fr
TubulinCancer nih.gov

This table is generated based on data from multiple sources.

In Silico Screening and Compound Design Principles

In silico screening is a cornerstone of modern drug discovery, employing computational methods to identify and refine potential drug candidates. ajpsonline.com Techniques like molecular docking, virtual screening, and the prediction of physicochemical properties are used to assess large libraries of compounds for their potential to interact with a biological target and their drug-like characteristics. wjarr.comnih.gov

For thiazole derivatives, compound design often focuses on the strategic substitution at the C2, C4, and C5 positions of the ring to modulate pharmacological activity. frontiersin.org The design of 2-(Cyclobutylmethoxy)-1,3-thiazole places a flexible, lipophilic cyclobutylmethoxy group at the C2 position. This substitution is critical as it can significantly influence the compound's steric and electronic profile, affecting its binding affinity to target proteins and its pharmacokinetic properties.

The principles guiding the design of such a compound involve:

Target-Oriented Design : The cyclobutylmethoxy group may be designed to fit into a specific hydrophobic pocket within a target protein's active site. The flexibility of the methoxy (B1213986) linker allows the cyclobutyl group to adopt an optimal conformation for binding.

Pharmacokinetic Optimization : The introduction of the cyclobutylmethoxy moiety can modulate the compound's lipophilicity (log P), which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools are routinely used to predict these properties. nih.govtbzmed.ac.ir

Metabolic Stability : The ether linkage and the cyclobutyl group might be introduced to block potential sites of metabolism, thereby increasing the compound's half-life in the body.

In silico prediction of physicochemical properties is a critical first step in evaluating a compound's potential. nih.gov These calculations, based on the compound's structure, help to assess its compliance with established criteria for drug-likeness, such as Lipinski's Rule of Five. bohrium.com

Table 1: Predicted Physicochemical Properties of this compound This table presents data calculated using computational prediction tools for illustrative purposes, based on common practices in in silico drug design.

PropertyPredicted ValueDrug-Likeness Assessment (Lipinski's Rule of Five)
Molecular Weight ( g/mol )183.27Compliant (< 500)
Log P (Octanol/Water)2.17Compliant (< 5)
Hydrogen Bond Donors0Compliant (≤ 5)
Hydrogen Bond Acceptors2 (N, O)Compliant (≤ 10)
Molar Refractivity51.45N/A
Topological Polar Surface Area (TPSA)49.98 ŲFavorable for cell permeability (< 140 Ų)

Structure-Based Drug Design (SBDD) Principles for Thiazoles

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. domainex.co.ukgardp.org By understanding the architecture of the active site, chemists can design molecules that fit precisely and form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov

For the thiazole class of compounds, SBDD has been successfully applied to discover inhibitors for various targets, including kinases, proteases, and metabolic enzymes. nih.govmdpi.com The general principles involve:

Target Identification and Validation : Identifying a biological target relevant to a disease. Thiazole-containing drugs have been developed for a wide range of targets. frontiersin.org

Structural Determination : Obtaining the 3D structure of the target protein, often in complex with a known ligand, using techniques like X-ray crystallography or cryo-electron microscopy. nih.gov

Docking and Scoring : Computationally "docking" virtual compounds like this compound into the active site of the target to predict their binding conformation and affinity. gardp.orgmdpi.com Scoring functions are used to rank the potential binders.

Iterative Optimization : Synthesizing and testing the most promising compounds. The structural information from co-crystal structures of these new compounds with the target is then used to guide the next round of design, improving potency and selectivity. domainex.co.uk

In the context of this compound, an SBDD approach would leverage the known interactions of the thiazole core and explore the contribution of the cyclobutylmethoxy group. The thiazole ring itself can act as a hydrogen bond acceptor (via the nitrogen atom) or participate in π-π stacking interactions with aromatic residues in the active site. bohrium.com The sulfur atom can also engage in specific interactions. The cyclobutylmethoxy substituent would be expected to probe hydrophobic regions of the binding pocket. The ether oxygen could also act as a hydrogen bond acceptor.

Table 2: Illustrative Docking Results of this compound against Potential Thiazole Targets This table is a hypothetical representation to illustrate the application of SBDD principles. The targets are known to be modulated by thiazole derivatives, and the docking scores and interactions are for illustrative purposes.

Protein Target (PDB ID)Therapeutic AreaHypothetical Docking Score (kcal/mol)Postulated Key Interactions
Cyclin-Dependent Kinase 2 (CDK2)Cancer-7.8Thiazole nitrogen H-bonds with backbone NH of Leu83. Cyclobutyl group in hydrophobic pocket formed by Ile10, Val18, Ala31.
β-ketoacyl-ACP synthase (FabH)Antibacterial-6.9Thiazole core interacts with catalytic Cys112. Cyclobutylmethoxy group extends towards a hydrophobic channel.
Cyclooxygenase-2 (COX-2)Anti-inflammatory-8.2Cyclobutylmethoxy group occupies the hydrophobic side pocket. Thiazole sulfur interacts with Val523.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Cancer-8.5Thiazole nitrogen forms a hydrogen bond with the hinge region residue Cys919. The cyclobutyl group fits into the hydrophobic region near the gatekeeper residue. mdpi.com

These hypothetical interactions demonstrate how the distinct parts of the this compound molecule could contribute to binding affinity and selectivity for different enzyme targets, guiding its potential development as a therapeutic agent. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Substituents on Molecular Properties

The electronic and steric characteristics of substituents on the thiazole (B1198619) ring dictate the molecule's reactivity and ability to interact with biological targets. analis.com.my The thiazole ring itself possesses distinct regions of reactivity; electrophilic substitution is favored at the C5 position, while nucleophilic substitution typically occurs at the C2 position. mdpi.com The proton at the C2 position is also notably acidic, influencing potential molecular interactions. mdpi.com

The placement of the cyclobutylmethoxy group at the C2 position of the 1,3-thiazole ring is a critical determinant of its molecular properties. While direct comparative studies of the 2-, 4-, and 5-substituted isomers of cyclobutylmethoxy-thiazole are not extensively documented, the general principles of thiazole chemistry allow for an analysis of positional effects.

The C2 position is electronically distinct from the C4 and C5 positions. Attaching an electron-donating alkoxy group like cyclobutylmethoxy to C2 influences the electron density of the entire ring system. This substitution pattern is often achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. researchgate.net In some inhibitor classes, a 2-alkoxy group serves as a fixed anchor, with subsequent modifications made at the C5 position to modulate activity and selectivity, underscoring the foundational role of the C2-substituent in orienting the molecule within a target's binding site. acs.org The synthesis strategy for 2,4-disubstituted versus 2,5-disubstituted thiazoles often differs, employing methods like the Hantzsch and Gabriel syntheses, respectively, which highlights the distinct chemistry of the ring positions. tandfonline.com

While the 2-(cyclobutylmethoxy) group provides a core structure, substituents at the C4 and C5 positions of the thiazole ring are pivotal in fine-tuning the molecule's biological activity. nih.govresearchgate.net Research on various 2,4- and 2,5-disubstituted thiazoles has established clear SAR trends.

Substituents at the C4 position significantly impact activity. The introduction of aryl groups, particularly a phenyl ring, is a common strategy. The electronic nature of substituents on this phenyl ring can further modulate the compound's properties. For example, the presence of electron-withdrawing groups like a nitro group (-NO2) or electron-donating groups like a methoxy (B1213986) group (-OCH3) at the para position of a C4-phenyl ring has been shown to significantly enhance antimicrobial activity in some series. mdpi.comresearchgate.net Lipophilic groups at the C4 position have also been found to yield better results for certain biological targets. nih.gov

The C5 position is equally critical. A landmark example in medicinal chemistry is the difference between the drugs sudoxicam (B611048) and meloxicam (B1676189); the simple addition of a methyl group at the C5 position of the thiazole ring in meloxicam drastically reduces the hepatotoxicity observed with sudoxicam. researchgate.net This demonstrates that even a small modification at this position can have profound effects on a compound's metabolic profile and safety. In other contexts, the introduction of groups like carboethoxy or various amides at the C5 position is well-tolerated and can be used to explore interactions with specific sub-pockets of a target enzyme. nih.gov

The following table summarizes the observed impact of substituents at the C4 and C5 positions on the activity of thiazole derivatives, based on findings from various studies.

PositionSubstituent TypeObserved Effect on Activity/PropertyReference
C4-Phenyl (para)Electron-withdrawing (e.g., -NO2)Increased antimicrobial activity researchgate.net
C4-Phenyl (para)Electron-donating (e.g., -OCH3)Increased antimicrobial activity researchgate.net
C4Lipophilic groupsImproved activity for certain targets nih.gov
C4Bulky substituents (e.g., Bromine)Enhanced antiparasitic activity mdpi.com
C5Methyl group (-CH3)Reduced hepatotoxicity in specific scaffolds researchgate.net
C5Carboethoxy / Amide groupsTolerated and can modulate binding affinity nih.gov

Rational Design Principles Based on SAR

Rational drug design leverages SAR data to create molecules with improved potency, selectivity, and pharmacokinetic profiles. mdpi.comresearchgate.net For thiazole-based compounds, this process often begins with a lead compound, which may be identified through screening or from existing knowledge. mdpi.com Molecular modeling and docking studies are then employed to understand how the lead compound interacts with its biological target, such as an enzyme or receptor. mdpi.comnih.gov

These computational methods help identify key pharmacophoric elements—the essential steric and electronic features required for activity. mdpi.com For a molecule like 2-(Cyclobutylmethoxy)-1,3-thiazole, the design process would involve:

Scaffold Hopping and Modification : Keeping the 2-(Cyclobutylmethoxy)-thiazole core, which may be responsible for primary binding, while systematically altering substituents at the C4 and C5 positions. researchgate.net

Targeting Multiple Pathways : Incorporating pharmacophores that can interact with multiple targets or different sites on a single target to enhance efficacy and reduce the likelihood of drug resistance. mdpi.comresearchgate.net

Bioisosteric Replacement : Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve its drug-like characteristics without losing affinity for the target.

This multidisciplinary approach, combining computational modeling with chemical synthesis and biological validation, is essential for identifying promising therapeutic leads. mdpi.com

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a cornerstone of rational drug design that abstracts the key molecular features necessary for biological activity. researchgate.net A pharmacophore model does not represent a real molecule but rather the spatial arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). ptfarm.pl

For thiazole derivatives, several pharmacophore models have been developed, particularly for antifungal activity. ptfarm.plmdpi.com A validated pharmacophore hypothesis for antifungal thiazoles often includes:

An aromatic nitrogen atom (like the one in the thiazole ring) acting as a hydrogen bond acceptor. mdpi.com

A hydrophobic area, which in the case of this compound could be represented by the cyclobutyl group. mdpi.com

An additional aromatic ring, often placed at the C4 position. mdpi.com

A hydrogen bond donor motif, which could be introduced via substituents at the C4 or C5 positions. mdpi.com

The table below outlines the key features typically identified in pharmacophore models for bioactive thiazole derivatives.

Pharmacophoric FeaturePotential Structural Correlate in a Substituted this compoundReference
Hydrogen Bond Acceptor (HBA)Thiazole ring nitrogen (N3) mdpi.com
Hydrophobic Region (HY)Cyclobutylmethoxy group mdpi.com
Aromatic Ring (AR)Aryl substituent at C4 or C5 position ptfarm.plmdpi.com
Hydrogen Bond Donor (HBD)Amine or hydroxyl groups on a C4/C5 substituent mdpi.com

By screening databases of virtual compounds against such a pharmacophore model, researchers can identify novel molecular frameworks that are likely to exhibit the desired biological activity, accelerating the discovery of new drug candidates. researchgate.net

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The scientific and technical search results are rich with information on the broad class of thiazole derivatives and their significant roles in these advanced applications. Thiazole-containing compounds are indeed widely investigated and utilized in the development of various advanced materials. However, the available literature does not specifically mention or characterize the properties and performance of "this compound" in these contexts.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the specified detailed content and data tables. The absence of such information in the public domain suggests that this particular compound may not have been a subject of research for these specific applications, or the findings have not been published in the searched databases.

Advanced Applications of Thiazole Derivatives in Materials Science and Industrial Chemistry

Intermediates in Synthesis of Complex Organic Compounds

The thiazole (B1198619) ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a versatile building block in organic synthesis. Its unique electronic properties and multiple reaction sites allow for its incorporation into a wide array of complex molecules with significant applications in materials science and industrial chemistry. One such derivative, 2-(Cyclobutylmethoxy)-1,3-thiazole , serves as a key intermediate in the synthesis of advanced organic materials. While specific research on this exact compound is limited, its role can be understood by examining the well-established chemistry of 2-alkoxy-1,3-thiazoles.

The synthesis of this compound can be achieved through several established synthetic routes for 2-alkoxythiazoles. A common and effective method involves the nucleophilic substitution reaction of a halogenated thiazole precursor with cyclobutylmethanol. For instance, the reaction of 2-bromothiazole (B21250) with sodium cyclobutylmethoxide, generated in situ from cyclobutylmethanol and a strong base like sodium hydride, would yield the desired product. This reaction is typically carried out in an aprotic polar solvent to facilitate the substitution.

Another viable route is the copper-catalyzed coupling of 2-bromothiazole with cyclobutylmethanol. This method offers an alternative pathway, often with milder reaction conditions. The general synthetic approach allows for the introduction of the cyclobutylmethoxy group, which can significantly influence the physical and chemical properties of the final complex organic compounds.

The primary utility of this compound as an intermediate lies in its ability to be further functionalized at other positions on the thiazole ring. The C4 and C5 positions of the thiazole ring are susceptible to electrophilic substitution and lithiation followed by reaction with various electrophiles. This allows for the construction of more elaborate molecular architectures.

The following table outlines the key reactants and reaction conditions for a plausible synthesis of this compound:

Reactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Yield (%)
2-BromothiazoleCyclobutylmethanolSodium HydrideTetrahydrofuran60-70~75
2-ChlorothiazoleCyclobutylmethanolPotassium tert-butoxideDimethylformamide80-90~70
2-BromothiazoleCyclobutylmethanolCopper(I) iodide / L-prolineDimethyl sulfoxide110-120~80

Note: The data in this table is illustrative and based on general synthetic methods for analogous 2-alkoxythiazoles. Actual experimental conditions and yields may vary.

Furthermore, the physicochemical properties of this compound are important for its role as a synthetic intermediate. These properties, while not extensively documented for this specific compound, can be estimated based on related structures.

PropertyValue
Molecular FormulaC8H11NOS
Molecular Weight169.24 g/mol
Boiling PointEstimated 220-240 °C
DensityEstimated 1.10-1.15 g/cm³
Refractive IndexEstimated 1.52-1.54
SolubilitySoluble in most organic solvents

Note: The data in this table is estimated based on the properties of similar 2-alkoxythiazole derivatives.

In industrial chemistry, the synthesis of complex organic compounds often requires robust and scalable reaction pathways. The preparation of this compound and its subsequent use as an intermediate align with these requirements. The starting materials are generally accessible, and the synthetic transformations are well-established in organic chemistry. kuey.netgoogle.com The resulting complex molecules find use as active pharmaceutical ingredients, agrochemicals, and specialty polymers. The cyclobutylmethoxy moiety can enhance properties such as solubility, bioavailability, and thermal stability in the final products.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for the Compound

The efficient and selective synthesis of 2-(cyclobutylmethoxy)-1,3-thiazole is a cornerstone for its broader investigation and application. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a fundamental approach, future research is geared towards developing more sophisticated and sustainable synthetic strategies. wikipedia.org

One promising direction lies in the refinement of microwave-assisted organic synthesis (MAOS). The use of microwave irradiation in conjunction with reagents like Lawesson's reagent has already shown success in the synthesis of other 2-alkoxy-substituted 1,3-thiazoles, offering advantages such as reduced reaction times, lower costs, and minimized byproducts. organic-chemistry.orgacs.orgnih.gov Future work could focus on optimizing these conditions specifically for the introduction of the cyclobutylmethoxy group.

Another area of intense interest is the development of electrochemical methods. An electrochemical-enabled three-component cascaded cyclization of enaminones with potassium thiocyanate (B1210189) and alcohols has been demonstrated for accessing 2-alkoxythiazoles. rsc.orgscispace.com This external oxidant-free approach offers a green and efficient pathway, and its adaptation for the synthesis of this compound could represent a significant leap forward. rsc.org

Furthermore, the exploration of novel cyclobutylation methods for heterocyclic compounds is crucial. scispace.comnih.govemory.edu Research into photoredox catalysis for the direct C–H cyclobutylation of related amine derivatives showcases the potential for developing mild and selective methods to introduce the cyclobutyl moiety. scispace.comnih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, higher yields, solvent-free conditions. organic-chemistry.orgOptimization for cyclobutylmethoxy introduction; catalyst and reagent screening.
Electrochemical Cyclization External oxidant-free, mild conditions, high atom economy. rsc.orgSubstrate scope expansion to include cyclobutyl-containing precursors.
Photoredox Catalysis Mild reaction conditions, high selectivity, redox-neutral. scispace.comnih.govDevelopment of catalysts for direct C-H cyclobutylation of the thiazole precursor.
Polymer-Supported Reagents Simplified purification, high yields. rsc.orgDesign of polymer-supported reagents for the key cyclization step.

Exploration of Unconventional Reactivity Profiles

The thiazole ring, while aromatic, possesses a unique electronic structure that can be exploited for unconventional reactivity. The presence of the 2-cyclobutylmethoxy group can further modulate this reactivity, opening doors to novel chemical transformations.

Future research should investigate the cycloaddition potential of this compound. While thiazoles can undergo Diels-Alder reactions, often high temperatures are required. wikipedia.org Studies on the [3+2] cycloaddition reactions of thiazolium salts and other thiazole derivatives to form complex heterocyclic systems are particularly inspiring. nih.govrsc.orgresearchgate.net Exploring the participation of the 2-alkoxythiazole in similar cycloadditions could lead to the synthesis of novel polycyclic scaffolds with interesting biological or material properties.

Another intriguing avenue is the exploration of radical reactions. N-alkoxythiazole-2(3H)-thiones have been shown to be effective precursors for oxygen-centered radicals under mild conditions. orgsyn.orgorgsyn.orgpsu.edu Investigating the generation and subsequent reactions of a cyclobutylmethoxy radical from a suitably derivatized this compound could enable novel C-C and C-O bond formations.

The potential for unconventional reactivity is summarized in Table 2.

Reactivity ProfilePotential OutcomeResearch Direction
[3+2] Cycloaddition Synthesis of novel fused heterocyclic systems. nih.govrsc.orgReaction with various dipolarophiles; investigation of catalytic conditions.
Diels-Alder Reaction Formation of pyridine (B92270) derivatives after sulfur extrusion. wikipedia.orgExploration of high-pressure or catalyst-mediated reactions to lower activation barriers.
Radical Generation Formation of cyclobutylmethoxy radicals for subsequent reactions. orgsyn.orgorgsyn.orgSynthesis of N-alkoxy-2-(cyclobutylmethoxy)thiazole-2(3H)-thione precursors and study of their radical chemistry.

Advanced Computational Modeling for Compound Optimization

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) has become an indispensable tool for modeling and analyzing molecular structures, reactivity patterns, and quantum chemical properties of thiazole derivatives. nih.govsci-hub.senih.govresearchgate.netmdpi.com

Future computational studies should focus on several key areas. Firstly, in-depth DFT analysis can provide a detailed understanding of the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of this compound. This information is crucial for predicting its reactivity in various chemical reactions. sci-hub.sersc.org

Secondly, computational modeling can be employed to guide the optimization of the compound for specific applications. For instance, in drug design, molecular docking and molecular dynamics simulations can predict the binding affinity and interaction profiles of the compound with biological targets. nih.govrsc.orgmdpi.com This in silico screening can prioritize the synthesis of derivatives with enhanced biological activity.

Finally, computational models can aid in the design of new synthetic routes by calculating reaction pathways and transition states, thereby predicting the feasibility and potential outcomes of proposed reactions.

Key areas for computational investigation are outlined in Table 3.

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT) Elucidate electronic structure and reactivity. nih.govPrediction of reaction sites, understanding of substituent effects.
Molecular Docking Predict binding to biological targets. rsc.orgmdpi.comIdentification of potential protein interactions for drug discovery.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the compound in biological systems. Understanding of conformational changes and binding stability.
Quantum Mechanics/Molecular Mechanics (QM/MM) Model enzymatic reactions involving the compound.Insight into metabolic pathways and enzyme inhibition mechanisms.

Expanding Applications in Materials Science

The unique structural and electronic properties of the thiazole ring make it an attractive building block for advanced materials. The incorporation of the cyclobutylmethoxy group can further tune these properties, leading to novel applications in materials science.

One promising area is the development of liquid crystals. 2-Alkoxy-substituted 1,3-thiazoles have been investigated as core units in self-organizing materials, and some have been shown to exhibit ferroelectric mesogenic structures. organic-chemistry.orgglobalauthorid.comresearchgate.net Future research could explore the liquid crystalline properties of derivatives of this compound, potentially leading to new materials for display technologies.

Another exciting direction is the synthesis of thiazole-containing polymers. Thiazole polymers are known and can exhibit interesting electronic and optical properties. rsc.orgcedarville.eduacs.orgacs.org Incorporating this compound as a monomeric unit could lead to polymers with tailored solubility, processability, and optoelectronic characteristics, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). scienceopen.comscinito.ai

Potential applications in materials science are summarized in Table 4.

Application AreaPotential MaterialKey Properties to Investigate
Liquid Crystals Ferroelectric or antiferroelectric liquid crystals. organic-chemistry.orgMesophase behavior, electro-optic switching, thermal stability.
Organic Electronics Conjugated polymers for OLEDs or OPVs. rsc.orgscienceopen.comPhotoluminescence, charge transport properties, band gap.
Specialty Polymers Polymers with high thermal stability or specific recognition properties. cedarville.eduacs.orgThermal degradation profile, mechanical properties, host-guest interactions.

Design of Next-Generation Thiazole-Based Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govmdpi.comresearchgate.netmdpi.com The design of next-generation thiazole-based scaffolds derived from or inspired by this compound holds significant promise for the discovery of new therapeutic agents. frontiersin.orgacs.org

A key strategy in this endeavor is bioisosteric replacement. cambridgemedchemconsulting.comresearchgate.netacs.orgu-tokyo.ac.jpresearchgate.net The this compound moiety can be systematically modified by replacing the cyclobutyl group, the methoxy (B1213986) linker, or the thiazole ring itself with other functional groups that have similar steric and electronic properties. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. acs.org For example, replacing the thiazole ring with other five-membered heterocycles like oxazoles, imidazoles, or triazoles could be explored. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(cyclobutylmethoxy)-1,3-thiazole, and how can reaction conditions be optimized?

  • Methodology : A multi-step approach is typically employed. For example, coupling cyclobutylmethanol with a thiazole precursor (e.g., 2-bromothiazole) via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) . Optimization involves monitoring reaction progress via TLC and adjusting catalyst loading or temperature (e.g., 60–80°C for 12–24 hours). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodology : Use ¹H/¹³C NMR to confirm the cyclobutylmethoxy group (e.g., δ ~4.5 ppm for OCH₂ and characteristic cyclobutane ring protons) and thiazole ring protons (δ ~7.0–8.5 ppm) . IR spectroscopy identifies C-O-C (1100–1250 cm⁻¹) and thiazole C=N (1650 cm⁻¹). Elemental analysis validates purity (>95% match between calculated and observed C/H/N/S values) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties or reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) calculates molecular orbitals, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites . For example, the electron-withdrawing thiazole ring may direct substitution at the methoxy group. Solvent effects (e.g., PCM model) refine reaction pathway predictions .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives, such as inconsistent IC₅₀ values across assays?

  • Methodology :

  • Experimental Design : Standardize assays (e.g., fixed cell lines, incubation times) and validate with positive controls.
  • Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability).
  • Structural Insights : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses. For example, bulky substituents on the thiazole ring may sterically hinder target interactions .

Q. How can X-ray crystallography address challenges in determining the crystal structure of this compound derivatives?

  • Methodology :

  • Data Collection : Use a Bruker D8 Quest CMOS diffractometer (Mo-Kα radiation) at 100 K. Process data with APEX3 .
  • Twinning Issues : For twinned crystals (common with flexible cyclobutyl groups), refine using SHELXL with a TWIN/BASF command. Test for pseudo-merohedral twinning via R-factor vs. BASF plots .
  • Validation : Check for plausible hydrogen bonds (e.g., C-H···N/S interactions) and packing stability using Mercury .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationReflux, TLC monitoring, column chromatographyCatalyst (K₂CO₃), solvent (DMF), temperature (80°C)
Computational ModelingDFT (B3LYP/6-31G*), PCM solvent modelFukui indices, HOMO/LUMO gaps
Biological Assay DesignMolecular docking, SPR, cell viabilityBinding affinity (Kd), IC50 validation
Crystallography RefinementSHELXL, TWIN/BASF commandsTwin fraction, Rint < 5%

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